

An In-depth Technical Guide to the Characteristics of 1-Dodecene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Dodecene**

Cat. No.: **B3422399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of **1-dodecene**, a prominent alpha-olefin with significant applications across various scientific and industrial domains. This document collates essential physicochemical data, details on chemical reactivity, production methodologies, spectroscopic information, and safety protocols to serve as a vital resource for professionals in research and development.

Physicochemical Properties

1-Dodecene ($C_{12}H_{24}$) is a colorless, watery liquid characterized by a mild, pleasant odor.^{[1][2]} As a linear alpha-olefin, its terminal double bond imparts a higher reactivity compared to its internal isomers, making it a valuable precursor in chemical synthesis.^[1] It is insoluble in water but soluble in a range of organic solvents, including ethanol, ethyl ether, acetone, and petroleum ether.^{[1][3][4][5]}

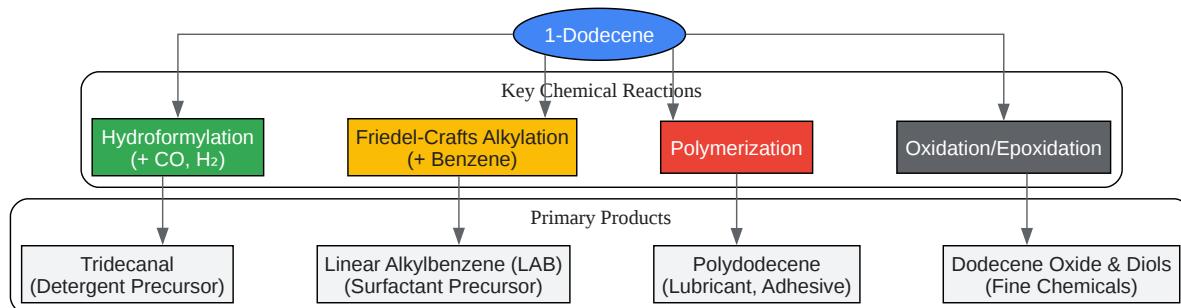
Table 1: Physical and Chemical Properties of **1-Dodecene**

Property	Value	References
Molecular Formula	C ₁₂ H ₂₄	[3][4][6]
Molecular Weight	168.32 g/mol	[3][6]
Appearance	Colorless liquid	[1][4]
Odor	Mild, pleasant	[1][2][4]
Density	0.758 g/mL at 20 °C	[1][4][7]
Melting Point	-35 °C (-31 °F)	[1][3][4][7]
Boiling Point	213-216 °C (415-421 °F)	[1][2][3][4]
Flash Point	77-79 °C (171-174 °F) (closed cup)	[3][8]
Autoignition Temperature	255 °C (491 °F)	[8][9]
Vapor Pressure	0.2 mmHg at 20 °C	[4][7]
Vapor Density	5.8 (vs air)	[4][7]
Refractive Index (n _{20/D})	1.429	[4][7]
Water Solubility	Insoluble (120 µg/L at 25 °C)	[1][3][4]
Solubility in Organic Solvents	Soluble in ethanol, ethyl ether, acetone, benzene, petroleum ether	[1][3][4][5]

Industrial Production: The Shell Higher Olefin Process (SHOP)

1-Dodecene is primarily produced industrially through the oligomerization of ethylene.^[1] The Shell Higher Olefin Process (SHOP) is a key technology for manufacturing linear alpha-olefins, including **1-dodecene**.^[10] This process is characterized by its high efficiency and ability to produce a specific distribution of olefin chain lengths.

The process begins with the nickel-catalyzed oligomerization of ethylene, which produces a mixture of even-numbered alpha-olefins.^{[4][10]} Following this, the commercially valuable fractions, such as C₁₀-C₁₄ olefins, are separated. The remaining lower and higher olefin fractions undergo isomerization to form internal olefins, which are then subjected to a metathesis reaction to produce additional olefins within the desired chain length range.^[10]



[Click to download full resolution via product page](#)

Workflow of the Shell Higher Olefin Process (SHOP).

Chemical Reactivity and Key Reactions

The terminal double bond in **1-dodecene** is the site of its chemical reactivity, making it a versatile building block for a variety of derivatives. It readily undergoes reactions typical of alpha-olefins, including hydroformylation, alkylation, polymerization, and oxidation.^{[11][12]}

[Click to download full resolution via product page](#)

Key chemical reactions and products of **1-Dodecene**.

Hydroformylation

Hydroformylation, or the oxo process, involves the reaction of **1-dodecene** with carbon monoxide and hydrogen, typically in the presence of a rhodium or cobalt catalyst.[3][13] This reaction is of significant industrial importance as it produces tridecanal, a precursor to fatty alcohols used in the manufacturing of detergents and surfactants.[3] Research has focused on optimizing this process using microemulsion systems to enhance the interaction between the aqueous catalyst phase and the oily olefin phase, achieving high selectivity for the desired linear aldehyde.[3][4]

Table 2: Representative Data for **1-Dodecene** Hydroformylation

Catalyst System	Conditions	1-Dodecene Conversion	Selectivity to n-tridecanal	Reference
Rhodium/Sulfoxa ntphos in microemulsion	45 min residence time	~20% Yield	High (n:iso ratio 98:2)	[4]
Rhodium/Sulfoxa ntphos in microemulsion	120 min residence time	~31% Yield	High (n:iso ratio 98:2)	[4]

Alkylation

The Friedel-Crafts alkylation of benzene with **1-dodecene** is a primary route for the production of linear alkylbenzene (LAB).[14][15] LAB is a key intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), which are widely used as biodegradable surfactants in detergents.[5] This reaction is typically catalyzed by strong acids, such as hydrogen fluoride (HF) or solid acid catalysts like zeolites and supported heteropolyacids, to minimize corrosion and environmental concerns.[5][14][16] The selectivity towards different isomers of phenyldodecane is highly dependent on the catalyst and reaction conditions.[15][16]

Polymerization

1-Dodecene can be polymerized using Ziegler-Natta catalysts to produce polydodecene.[17] These polymers find applications as lubricants, adhesives, and coatings.[12] The polymerization of alpha-olefins with Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, allows for the synthesis of polymers with high linearity and stereoregularity.[18]

Experimental Protocols

Determination of Density (ASTM D4052)

The density of **1-dodecene** can be accurately determined using a digital density meter, following the standard test method ASTM D4052.[2]

- Apparatus: A digital density meter consisting of a U-shaped oscillating sample tube and a system for electronic excitation, frequency counting, and display. The instrument must be

capable of maintaining the sample temperature to within ± 0.05 °C.

- Procedure:
 - Calibrate the instrument at the test temperature with at least two reference standards (e.g., dry air and freshly distilled water).
 - Introduce approximately 1-2 mL of the **1-dodecene** sample into the clean, dry sample tube using a syringe or automated injection system.
 - Ensure the sample is free of air bubbles.
 - Allow the sample to thermally equilibrate in the measuring cell.
 - The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
 - Record the density reading once it has stabilized.

Determination of Boiling Point Distribution (ASTM D5399)

The boiling point distribution of **1-dodecene** can be determined by gas chromatography according to ASTM D5399.[\[1\]](#)[\[2\]](#)[\[6\]](#)

- Apparatus: A gas chromatograph equipped with a capillary column (e.g., fused silica with a nonpolar stationary phase) and a flame ionization detector (FID).
- Procedure:
 - Calibrate the system by running a mixture of known n-alkanes covering the expected boiling range of the sample. Create a calibration curve of retention time versus boiling point.
 - Inject a small, precise volume of the **1-dodecene** sample into the gas chromatograph.
 - The column temperature is increased at a reproducible programmed rate to separate the components by their boiling points.

- The FID records the elution of components over time.
- The retention times of the sample components are correlated with their boiling points using the calibration curve.
- The area under the chromatogram is integrated to determine the percentage of material boiling at different temperature intervals.

Nuclear Magnetic Resonance (NMR) Spectroscopy Sample Preparation

A typical procedure for preparing a **1-dodecene** sample for ^1H or ^{13}C NMR analysis is as follows:[5][9][19]

- Materials: High-quality 5 mm NMR tube, deuterated solvent (e.g., chloroform-d, CDCl_3), Pasteur pipette, glass wool or filter plug.
- Procedure:
 - For a ^1H NMR spectrum, add approximately 0.6-0.7 mL of the deuterated solvent to a clean, dry NMR tube. Add 1-2 drops of **1-dodecene** to the solvent. For a ^{13}C NMR spectrum, a more concentrated solution (50-100 mg in 0.6-0.7 mL) may be required.[5]
 - Alternatively, dissolve the desired amount of sample in the solvent in a small vial first.
 - Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that can degrade spectral quality.[9][19]
 - Cap the NMR tube securely.
 - Gently invert the tube several times to ensure the solution is homogeneous.
 - Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-dodecene**.

Table 3: Spectroscopic Data for **1-Dodecene**

Technique	Key Features	References
¹ H NMR	Signals corresponding to vinylic protons (~4.9-5.8 ppm), allylic protons (~2.0 ppm), and aliphatic chain protons (~0.9-1.4 ppm).	-
¹³ C NMR	Characteristic signals for the sp ² carbons of the double bond (~114 ppm and ~139 ppm) and the sp ³ carbons of the alkyl chain.	[20]
FTIR	C-H stretching of the vinyl group (~3080 cm ⁻¹), C=C stretching (~1640 cm ⁻¹), and out-of-plane C-H bending of the vinyl group (~910 and 990 cm ⁻¹).	[21][22]
Mass Spectrometry (EI)	Molecular ion peak (m/z 168) and a characteristic fragmentation pattern of a long-chain alkene.	[11][18][21]

Safety and Handling

1-Dodecene is a combustible liquid and presents an aspiration hazard.[7][9][23] It may be fatal if swallowed and enters the airways.[7][9] It can also cause skin and eye irritation.[7] Repeated exposure may lead to skin dryness or cracking.[23]

- Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[7][23] Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and flame-resistant clothing.[9][19]

- Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from strong oxidizing agents.[7][19]
- Toxicity: **1-Dodecene** exhibits low acute oral and dermal toxicity.[24] It is not expected to be mutagenic or have effects on fertility based on available data.[9] It is considered readily biodegradable.[9]

This guide is intended to provide a detailed technical overview of **1-dodecene**. For specific applications, further consultation of detailed research papers and safety data sheets is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethz.ch [ethz.ch]
- 2. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Shell higher olefin process - Wikipedia [en.wikipedia.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 8. 4. SHOP (updated).pdf (shell higher olefin process) | PDF [slideshare.net]
- 9. sites.bu.edu [sites.bu.edu]
- 10. ASTM D1657-22E01 - Standard Test Method for Density or Relative Density of Light Hydrocarbons by Pressure Hydrometer [en-standard.eu]
- 11. store.astm.org [store.astm.org]
- 12. pubs.acs.org [pubs.acs.org]

- 13. High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
- 20. researchgate.net [researchgate.net]
- 21. research.reading.ac.uk [research.reading.ac.uk]
- 22. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 23. byjus.com [byjus.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Characteristics of 1-Dodecene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422399#alpha-olefin-characteristics-of-1-dodecene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com